4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole
CAS No.: 82633-52-1
Cat. No.: VC7923660
Molecular Formula: C12H6BrF7N2
Molecular Weight: 391.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82633-52-1 |
|---|---|
| Molecular Formula | C12H6BrF7N2 |
| Molecular Weight | 391.08 g/mol |
| IUPAC Name | 4-bromo-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole |
| Standard InChI | InChI=1S/C12H6BrF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22) |
| Standard InChI Key | CACZUFHSOSHVMU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NNC(=C2Br)C(C(C(F)(F)F)(F)F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2Br)C(C(C(F)(F)F)(F)F)(F)F |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s structure features a pyrazole core substituted with bromine, heptafluoropropyl, and phenyl groups. The heptafluoropropyl moiety () introduces strong electron-withdrawing effects, influencing reactivity and stability. The phenyl group at the 5-position enhances aromatic interactions, while bromine at the 4-position provides a site for further functionalization via cross-coupling reactions .
Physicochemical Data
Key properties include:
| Property | Value |
|---|---|
| Melting Point | 123–124°C |
| Boiling Point | 349.2±42.0°C (Predicted) |
| Density | 1.694±0.06 g/cm³ |
| pKa | 8.71±0.50 |
| Molecular Weight | 391.08 g/mol |
The high density () arises from the fluorine atoms’ mass, while the moderate pKa suggests potential for acid-base interactions in solution .
Synthesis and Reactivity
Reactivity Profile
The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-deficient pyrazole ring may undergo nucleophilic substitution. The heptafluoropropyl group’s stability under harsh conditions makes the compound suitable for high-temperature applications .
Comparative Analysis with Structural Analogues
4-Bromo-3-methyl-5-phenyl-1H-pyrazole
A related analogue (CAS 213808-66-7) substitutes heptafluoropropyl with a methyl group. Key differences include:
| Property | Heptafluoropropyl Derivative | Methyl Derivative |
|---|---|---|
| Melting Point | 123–124°C | 87–92°C |
| Molecular Weight | 391.08 g/mol | 237.10 g/mol |
| Hazard Profile | Irritant (Xi) | Acute Toxicity (Category 4) |
The heptafluoropropyl group increases molecular weight by 154.98 g/mol and raises the melting point by ~36°C, underscoring fluorine’s impact on crystallinity .
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